Cas no 60796-70-5 ([(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate)
![[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate structure](https://fr.kuujia.com/scimg/cas/60796-70-5x500.png)
60796-70-5 structure
Nom du produit:[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate
[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate Propriétés chimiques et physiques
Nom et identifiant
-
- gnidimacrin
- [(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate
- [benzoyloxy-trihydroxy-(hydroxymethyl)-isopropenyl-dimethyl-[?]yl]methyl benzoate
- CHEMBL4786738
- 60796-70-5
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- Piscine à noyau: 1S/C44H54O12/c1-24(2)40-21-29(22-51-37(47)27-16-10-7-11-17-27)43-32-35(40)54-44(55-40,56-43)30(46)20-14-6-5-9-15-25(3)31-26(4)34(52-38(48)28-18-12-8-13-19-28)42(50,33(31)43)39(49)41(23-45)36(32)53-41/h7-8,10-13,16-19,25-26,29-36,39,45-46,49-50H,1,5-6,9,14-15,20-23H2,2-4H3/t25-,26+,29+,30-,31+,32-,33-,34+,35-,36+,39-,40-,41+,42-,43-,44-/m1/s1
- La clé Inchi: SSXCVTWCXHGTLK-VFZTWJSWSA-N
- Sourire: O1[C@]2(CO)[C@H]([C@@]3([C@H]([C@@H](C)[C@@H]4[C@H](C)CCCCCC[C@H]([C@]56O[C@@]7(C(=C)C)C[C@@H](COC(C8C=CC=CC=8)=O)[C@]([C@@H]34)([C@H]([C@H]7O5)[C@H]12)O6)O)OC(C1C=CC=CC=1)=O)O)O
Propriétés calculées
- Qualité précise: 774.36152715g/mol
- Masse isotopique unique: 774.36152715g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 56
- Nombre de liaisons rotatives: 9
- Complexité: 1540
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 16
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 6
- Surface topologique des pôles: 174
[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-Benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate Littérature connexe
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Rituparna Borah,Narsimha Mamidi,Subhankar Panda,Sukhamoy Gorai,Suraj Kumar Pathak,Debasis Manna Mol. BioSyst. 2015 11 1389
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2. Plant species forbidden in health food and their toxic constituents, toxicology and detoxificationXi-Lin Xu,Yu Shang,Jian-Guo Jiang Food Funct. 2016 7 643
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Jeganathan Manivannan,Manjunath Prashanth,Venkatesan Saravana Kumar,Manickaraj Shairam,Jayachandran Subburaj Mol. BioSyst. 2016 12 3683
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4. Total synthesis of the macrocyclic diterpene (–)-casbene, the putative biogenetic precursor of lathyrane, tigliane, ingenane, and related terpenoid structuresLeslie Crombie,Geoffrey Kneen,Gerald Pattenden,Derek Whybrow J. Chem. Soc. Perkin Trans. 1 1980 1711
Classification associée
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Rhamnofolane et daphnane diterpènes
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles diterpènes Rhamnofolane et daphnane diterpènes
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